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The SERENA-6 Phase III trial investigated switching to camizestrant upon detection of an emergent ESR1

mutation via ctDNA, while continuing the same CDK4/6 inhibitor. The primary and key secondary endpoints

from the interim analysis are summarized below [1].

Table 1: Primary and Key Secondary Efficacy Endpoints (Interim Analysis)

Endpoint
Camizestrant +
CDK4/6i (n=155)

AI + CDK4/6i
(n=155)

Hazard Ratio
(HR) & 95% CI

P-value

Median PFS
(Primary)

16.0 months 9.2 months HR 0.44 (0.31–

0.60)

p <

0.00001

PFS2 (Interim) 38 events 47 events HR 0.52 (0.33–

0.81)

p =

0.0038

Overall Survival (OS) Data Immature Data Immature - -

Time to
Deterioration in QoL

23.0 months 6.4 months HR 0.53 (0.33–
0.82)

p < 0.001

Table 2: Select Grade 3 or Higher Adverse Events (All Causes)
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Adverse Event Camizestrant + CDK4/6i (n=155) AI + CDK4/6i (n=155)

Any Grade ≥3 Event 60% 46%

Neutropenia 45% 34%

Leukopenia 10% 3%

Anemia 5% 5%

Discontinuation due to AE

Camizestrant/AI 1% 2%

CDK4/6 Inhibitor 1% 1%

Experimental Protocols

The SERENA-6 trial employed a novel, biomarker-driven design to proactively address endocrine resistance.

Circulating Tumor DNA (ctDNA) Monitoring Protocol

The protocol for detecting emergent ESR1 mutations is designed for seamless integration into routine clinical

practice [1] [2].

Patient Population: Adult patients with histologically confirmed HR-positive, HER2-negative locally
advanced or metastatic breast cancer undergoing first-line treatment with an aromatase inhibitor

(anastrozole or letrozole) in combination with a CDK4/6 inhibitor (palbociclib, ribociclib, or
abemaciclib) [3] [2].

Sample Collection: Plasma samples for ctDNA analysis are collected at baseline and then
concurrently with routine tumor imaging scans until disease progression [1] [2].

ESR1 Mutation Analysis: Extracted ctDNA is analyzed for the presence of ESR1 mutations using a
validated assay. The specific methodology is not detailed in the available sources.

Randomization Criteria: Patients with an emergent ESR1 mutation detected in their ctDNA, without
evidence of radiological disease progression per RECIST v1.1, are eligible for randomization [1] [2].

Intervention: Eligible patients are randomized to either switch the endocrine therapy from an AI to
camizestrant or to continue with their current AI. Both groups continue the same CDK4/6 inhibitor
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they were receiving prior to randomization [1] [2].

This ctDNA-guided workflow is illustrated in the following diagram:
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Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.astrazeneca.com/content/astraz/media-centre/press-releases/2025/camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-hr-positive-breast-cancer-with-an-emergent-esr1-tumour-mutation-in-serena-6-phase-iii-trial.html
https://pubmed.ncbi.nlm.nih.gov/37070653/
https://www.smolecule.com/products/s1965369?utm_src=pdf-body-img
https://www.smolecule.com/products/s1965369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Endpoint Assessment Protocols

The assessment of primary and secondary endpoints in SERENA-6 followed standardized, rigorous criteria

[1] [2].

Progression-Free Survival (PFS)

Definition: Time from randomization to the first occurrence of disease progression or death

from any cause.
Assessment Method: Tumor progression is assessed radiologically according to RECIST
version 1.1 guidelines. Assessments are performed by investigators at baseline and at
scheduled intervals throughout the trial.

Time to Second Progression (PFS2)

Definition: Time from randomization to the second objective disease progression or death from
any cause. This endpoint captures the efficacy of the first subsequent therapy after the trial's

investigational treatment.
Assessment Method: Based on investigator-assessed progression on the next line of therapy.

In SERENA-6, subsequent therapies were not predefined and were chosen at the investigator's
discretion, which is a noted methodological consideration [4].

Overall Survival (OS)

Definition: Time from randomization to death from any cause.
Assessment Method: Survival status is monitored throughout the trial and during post-

treatment follow-up. The data for OS were immature at the time of the interim analysis [1] [3].

Quality of Life (QoL)

Assessment Method: Evaluated as an exploratory endpoint using the European
Organisation for Research and Treatment of Cancer 30-item Quality-of-Life
Questionnaire (EORTC QLQ-C30). Time to deterioration was defined as the time from

randomization to the first confirmed decrease from baseline in the global health status/QoL
score [1].

Interpretation and Critical Analysis
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The SERENA-6 trial successfully demonstrates the clinical value of a dynamic, ctDNA-guided treatment

strategy.

Paradigm Shift: SERENA-6 establishes a new treatment paradigm of using ctDNA to detect and
treat molecular resistance before clinical or radiological progression occurs. This proactive approach

extends the benefit of first-line therapy [1].
Clinical Implications: The results support camizestrant, in combination with any of the three widely

approved CDK4/6 inhibitors, as a potential new standard-of-care endocrine backbone upon detection
of an ESR1 mutation in the first-line setting [1] [3].

Considerations and Future Directions: While the PFS benefit is robust, the community awaits
mature data for OS, a key determinant of ultimate clinical benefit. Furthermore, the logistical and

economic challenges of implementing widespread, frequent ctDNA monitoring need to be addressed
for broad real-world application [4]. The ongoing SERENA-4 trial, which compares camizestrant to
an AI in combination with palbociclib from the start of first-line treatment, will provide further insight
into optimally positioning this novel agent [4].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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